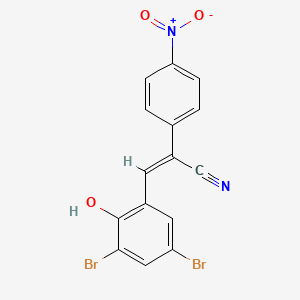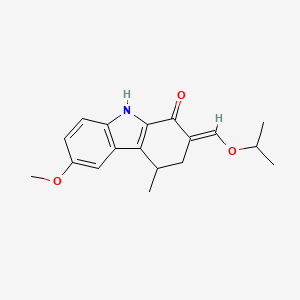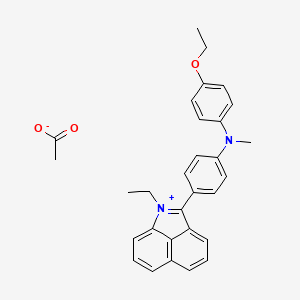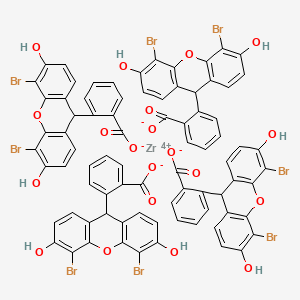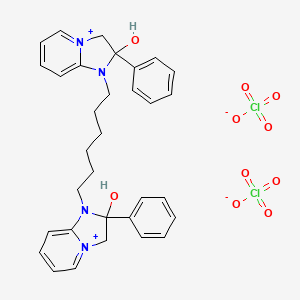
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- is a chemical compound with significant interest in various scientific fields It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both chlorine and dichloromethyl functional groups
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- can be achieved through several routes. One common method involves the chlorination of 1H-Pyrrole-2,5-dione using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process. Industrial production methods may involve large-scale chlorination reactions with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or proteins. This interaction can disrupt cellular processes and result in various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione: The parent compound without the chlorine and dichloromethyl groups.
3-Chloro-1H-pyrrole-2,5-dione: A derivative with only one chlorine atom.
1H-Pyrrole-2,5-dione, 3,4-dichloro-: A compound with two chlorine atoms but no dichloromethyl group.
The presence of the dichloromethyl group in 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- imparts unique chemical properties and reactivity, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
339152-94-2 |
|---|---|
Molekularformel |
C5H2Cl3NO2 |
Molekulargewicht |
214.43 g/mol |
IUPAC-Name |
3-chloro-4-(dichloromethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C5H2Cl3NO2/c6-2-1(3(7)8)4(10)9-5(2)11/h3H,(H,9,10,11) |
InChI-Schlüssel |
GXWFWFCTVZDOHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)NC1=O)Cl)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



